3-甲基-2-硝基苄醇

描述

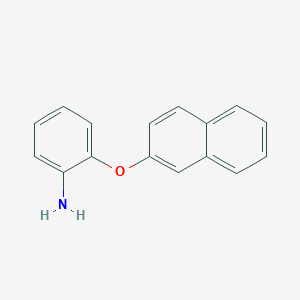

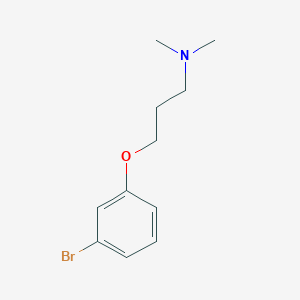

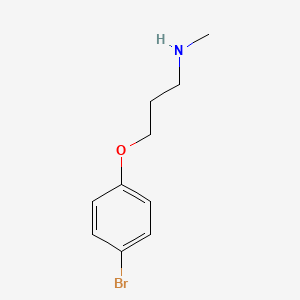

3-Methyl-2-nitrobenzyl alcohol is a chemical compound that is part of the 2-nitrobenzyl alcohol family. It is characterized by the presence of a nitro group and a methyl group attached to a benzyl alcohol structure. The nitro group is a functional group known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. The methyl group, being an electron-donating substituent, can also affect the compound's behavior in chemical reactions.

Synthesis Analysis

The synthesis of nitrobenzyl alcohols can be achieved through various methods. For instance, nitrobenzene derivatives can be transformed into nitrobenzyl alcohols through reduction reactions with saturated alcohols in the presence of a catalyst, as demonstrated in the synthesis of related compounds . Although the specific synthesis of 3-methyl-2-nitrobenzyl alcohol is not detailed in the provided papers, the general methodologies applied to nitrobenzene derivatives could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzyl compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of a related compound, 3,4-methylenedioxy-nitrobenzene, was determined using X-ray crystallography, revealing a monoclinic space group and coplanar atoms . While this does not directly describe 3-methyl-2-nitrobenzyl alcohol, it provides insight into the structural characteristics that might be expected for nitrobenzyl alcohols.

Chemical Reactions Analysis

The presence of the nitro group in nitrobenzyl compounds significantly influences their reactivity. For example, the nitro group can inhibit α-proton extraction in certain conditions due to steric effects, as seen in the study of 4-nitrobenzyl chloride . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing complex mechanisms involving intermediates such as aci-nitro transients and nitroso hydrates . These studies suggest that 3-methyl-2-nitrobenzyl alcohol could undergo similar photochemical reactions, leading to the formation of various intermediates and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl alcohols are influenced by their molecular structure. The nitro group's electron-withdrawing nature and the methyl group's electron-donating effects can impact the compound's polarity, solubility, and stability. For instance, the formation of hydrogen-bonded sheets and chains in isomeric nitrobenzyl compounds indicates the potential for strong intermolecular interactions, which could also be relevant for 3-methyl-2-nitrobenzyl alcohol . The solvent-free acetylation of alcohols catalyzed by a related nitrobenzeneboronic acid suggests that 3-methyl-2-nitrobenzyl alcohol might also participate in or be affected by similar catalytic processes .

科学研究应用

1. 光刻应用

3-甲基-2-硝基苄醇及其衍生物已被研究用于光刻,特别是在光刻胶的开发中。Reichmanis 等人 (1983) 的研究突出了 2-硝基苄基上的取代基增强 2-硝基苄基酯基光刻胶光敏性的潜力。这些光刻胶表现出高对比度和高分辨率,通过在邻位硝基苄基发色团上进行适当的取代可以提高灵敏度 (Reichmanis et al., 1983)。

2. 化学合成中的作用

王等人 (2016) 描述了 2-硝基苄醇的铁催化氧化还原缩合,这促进了取代喹啉的合成。该方法以其效率和产生的副产物最少而著称 (Wang et al., 2016)。

3. 光触发标记和交联

2-硝基苄醇,包括其衍生物,因其高效的光反应特性和胺选择性而被用于生物分子的光亲和标记和交联。该应用在药物发现和蛋白质工程等领域至关重要 (Wang et al., 2020)。

4. 有机化学中的光催化氧化

东本等 (2009) 探索了在可见光照射下二氧化钛上 4-硝基苄醇及其衍生物的光催化氧化。该过程对于将这些化合物选择性转化为相应的醛具有重要意义,展示了在有机合成中的潜力 (Higashimoto et al., 2009)。

5. 光保护基应用

2-硝基苄醇衍生物用作光保护基,尤其是在生物化学领域。例如,Il'ichev 等人 (2004) 研究了 2-硝基苄基甲基醚的光解裂解及其在生化反应中释放受保护底物的应用 (Il'ichev et al., 2004)。

安全和危害

3-Methyl-2-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

作用机制

Target of Action

It’s known that alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

Alcohols typically act by modifying the structure and function of proteins and lipids within cell membranes, altering their permeability and functionality .

Biochemical Pathways

It’s known that alcohols can influence several biochemical pathways, including those involved in signal transduction, enzyme activity, and membrane transport .

Pharmacokinetics

Like other small molecule alcohols, it is likely to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

3-Methyl-2-nitrobenzyl alcohol has been used as a starting reagent in the synthesis of 7-formyl-indole . It undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .

属性

IUPAC Name |

(3-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELPTBUSFQMYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230757 | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80866-76-8 | |

| Record name | 3-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Methyl-2-nitrobenzyl alcohol in the synthesis of 7-Formyl-indole?

A1: 3-Methyl-2-nitrobenzyl alcohol serves as a crucial starting material in a synthetic route for producing 7-Formyl-indole. [] The synthesis involves a multi-step process utilizing the Batcho-Leimgruber indole synthesis. [] This method allows for the conversion of substituted ortho-nitrotoluenes, like 3-Methyl-2-nitrobenzyl alcohol, into the desired indole derivative. []

Q2: How does protecting the hydroxyl group in 3-Methyl-2-nitrobenzyl alcohol impact the yield of 7-Hydroxymethyl-indole?

A2: Research suggests that protecting the hydroxyl group of 3-Methyl-2-nitrobenzyl alcohol with either a pivaloyl or tetrahydropyranyl group leads to a significant increase in the yield of 7-Hydroxymethyl-indole. [] Specifically, using a pivaloyl protecting group increased the yield to 39%, while a tetrahydropyranyl group resulted in a yield of 48%. [] In contrast, the unprotected 3-Methyl-2-nitrobenzyl alcohol only yielded 22% of 7-Hydroxymethyl-indole. [] This improvement highlights the importance of protecting group strategies in organic synthesis for optimizing reaction outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1332300.png)